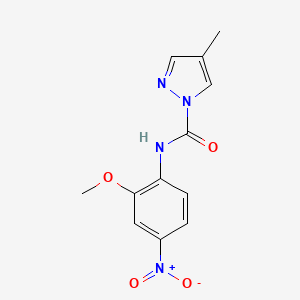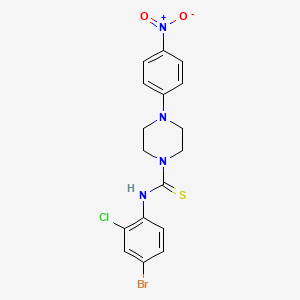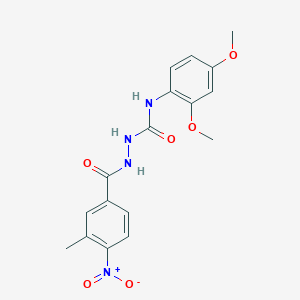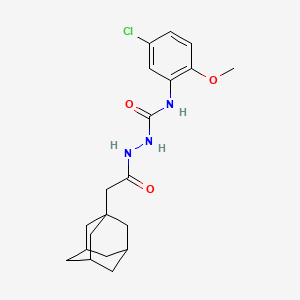![molecular formula C13H13NO4S2 B4116840 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid](/img/structure/B4116840.png)
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid
Vue d'ensemble
Description
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid, also known as PTSPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTSPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of lipid molecules that are involved in inflammation and pain. 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of pro-inflammatory cytokines and pain mediators.
Biochemical and Physiological Effects:
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo models. Studies have demonstrated that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of inflammation. Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to enhance the analgesic effects of morphine in animal models of pain. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has promising potential for the development of novel therapies for various diseases, including cancer, inflammation, and pain. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid and on optimizing its pharmacokinetic properties. Moreover, further studies are needed to determine the safety and efficacy of 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid in humans.
Applications De Recherche Scientifique
3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been found to possess analgesic properties by modulating the activity of opioid receptors in the central nervous system. In addition, 3-phenyl-3-[(2-thienylsulfonyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
3-phenyl-3-(thiophen-2-ylsulfonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-12(16)9-11(10-5-2-1-3-6-10)14-20(17,18)13-7-4-8-19-13/h1-8,11,14H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLNBHCQGDKOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-[(thiophen-2-ylsulfonyl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methoxyphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4116760.png)
![methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4116776.png)


![N-(1-phenylethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4116792.png)

![2-[(3,4-dichlorophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4116809.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2,4,5-trichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4116814.png)
![ethyl 3-[({[5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4116821.png)
![ethyl 4-[({2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4116828.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4116835.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4116849.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4116853.png)